GB-88's Biased Antagonism: A Unique Pathway-Selective Profile Not Shared by I-191
Unlike the pan-antagonist I-191, GB-88 is a biased antagonist that selectively inhibits the PAR2/Gαq/11/Ca2+/PKC pathway while simultaneously activating Gi/o, ERK1/2, and RhoA pathways in human cells [1]. This functional selectivity is a key differentiator; I-191 broadly inhibits all these pathways, whereas GB-88 permits a subset of PAR2 signaling, which is hypothesized to underlie its unique anti-inflammatory effects without broadly suppressing all PAR2 functions [1].
| Evidence Dimension | PAR2 Signaling Pathway Activity Profile |
|---|---|
| Target Compound Data | GB-88: Antagonist for Ca2+ mobilization and PKC phosphorylation; Agonist for cAMP accumulation, ERK1/2 phosphorylation, RhoA activation, and actin rearrangement. |
| Comparator Or Baseline | I-191: Potent antagonist of Ca2+ release, ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation. Does not exhibit agonist activity for any tested pathway. |
| Quantified Difference | Qualitative difference in functional selectivity: GB-88 is a biased agonist/antagonist; I-191 is a pan-antagonist. |
| Conditions | Functional assays in HT29, CHO-hPAR2, and human kidney tubule cells; rat paw edema in vivo model. |
Why This Matters
This biased signaling profile means GB-88 is not functionally interchangeable with pan-antagonists like I-191 for dissecting PAR2-mediated disease mechanisms or validating specific therapeutic hypotheses.
- [1] Suen, J. Y., Cotterell, A., Lohman, R. J., Lim, J., Han, A., Yau, M. K., ... & Fairlie, D. P. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British Journal of Pharmacology, 171(17), 4112-4124. doi:10.1111/bph.12757 View Source
